16-phenylhexadecanoic Acid
Overview
Description
16-Phenylhexadecanoic Acid: is a long-chain fatty acid with the molecular formula C22H36O2 . It is characterized by the presence of a phenyl group attached to the sixteenth carbon of the hexadecanoic acid chain.
Mechanism of Action
Target of Action
It has been suggested that it may interact with topoisomerase ii (topii) in leishmania donovani . TOPII is an enzyme that plays a crucial role in DNA replication and cell division.
Mode of Action
Based on its potential interaction with topii, it could be inferred that it might interfere with dna replication and cell division processes .
Biochemical Pathways
Given its potential interaction with topii, it could be involved in the dna replication pathway .
Result of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-phenylhexadecanoic acid can be achieved through multiple synthetic routes. One common method involves the alkylation of 2-thiophenehexanoic acid with 5-phenylpentyl-1,3-dithiolan-2-yl . Another approach includes the preparation of 16-(4-iodophenyl)hexadecanoic acid through a six-step process starting from 6-(2-thienyl)hexanoic acid and 6-phenylhexanoyl chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions: 16-Phenylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of phenylhexadecanone or phenylhexadecanoic acid derivatives.
Reduction: Production of 16-phenylhexadecanol.
Substitution: Various substituted phenylhexadecanoic acids.
Scientific Research Applications
16-Phenylhexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying fatty acid behavior and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Comparison with Similar Compounds
Hexadecanoic Acid: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Phenylacetic Acid: Contains a phenyl group but has a shorter carbon chain, resulting in different physical and chemical properties.
Stearic Acid: Similar long-chain fatty acid but without the phenyl group, leading to different biological and chemical behaviors.
Uniqueness: 16-Phenylhexadecanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
16-phenylhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNMXMQLKDGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371870 | |
Record name | 16-phenylhexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19629-78-8 | |
Record name | 16-phenylhexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?
A1: Research suggests that this compound and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, this compound exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither this compound nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].
Q2: How does the structure of this compound relate to its biological activity?
A2: The structure-activity relationship (SAR) of this compound and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.
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